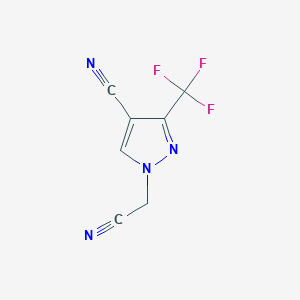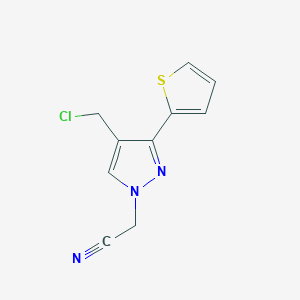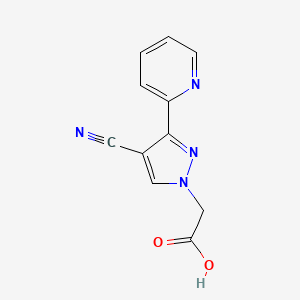
2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
2-(4-(Chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile (CMPC) is an organometallic compound that has been used for a variety of scientific research applications. CMPC is a colorless solid with a melting point of 119-121 °C and a vapor pressure of 0.0034 mmHg at 25 °C. It is soluble in methanol, ethanol, and water and has a molecular weight of 248.7 g/mol. CMPC is a versatile compound with a broad range of applications in the field of organic chemistry, including synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antioxidants
One of the compound's applications involves the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Such derivatives have been evaluated for their antioxidant activity, with some showing comparable effects to ascorbic acid, indicating their potential in medicinal chemistry for therapeutic purposes (El‐Mekabaty, 2015).
Metal Complexes
Another significant application is in the formation of metallomacrocyclic palladium(II) complexes. The synthesis of new hybrid pyrazole ligands and their reaction with palladium(II) chloride has been explored, leading to the formation of complexes with varied structures depending on the solvent used. These complexes have been characterized through X-ray diffraction methods and diffusion NMR studies, contributing to coordination chemistry and materials science for their potential uses in catalysis and material properties modification (Guerrero et al., 2008).
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)-3-phenylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUFEMTVKFPSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)